molecular formula C19H27NO4 B12844257 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine

Cat. No.: B12844257
M. Wt: 333.4 g/mol
InChI Key: QGTDAUGVTNFXGZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is a Boc (tert-butyloxycarbonyl)-protected piperidine derivative featuring a benzyl group substituted with a carboxymethyl moiety at the para position. The Boc group serves to stabilize the secondary amine during synthetic processes, while the carboxymethyl-benzyl substituent introduces both aromatic and acidic functionalities. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase (AChE) inhibitors and serotonin receptor modulators. Its molecular formula is C₁₉H₂₇NO₄, with a molecular weight of 333.43 g/mol. The carboxymethyl group enhances solubility in aqueous environments, making it advantageous for drug design .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]acetic acid

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-10-8-16(9-11-20)12-14-4-6-15(7-5-14)13-17(21)22/h4-7,16H,8-13H2,1-3H3,(H,21,22)

InChI Key

QGTDAUGVTNFXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine typically involves multiple steps:

    Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Benzylation: The protected piperidine is then subjected to benzylation using a suitable benzyl halide (e.g., benzyl bromide) under basic conditions.

    Carboxymethylation: The benzylated product is further reacted with a carboxymethylating agent, such as chloroacetic acid, in the presence of a base to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The carboxymethyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Benzylic alcohol, benzaldehyde, or benzoic acid.

    Reduction: Benzyl alcohol or toluene.

    Substitution: Free piperidine derivative.

Scientific Research Applications

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact
  • 1-Boc-4-(Aminomethyl)piperidine (C₁₁H₂₂N₂O₂): Replacing the carboxymethyl-benzyl group with an aminomethyl moiety reduces steric bulk and eliminates the carboxylic acid functionality. This derivative is primarily used as a synthetic intermediate. The absence of the carboxymethyl group diminishes hydrogen-bonding capacity, reducing interactions with polar enzyme active sites (e.g., AChE) .
  • 1-Benzyl-4-[2-(N-[4'-(Benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine (AChE Inhibitor 21): This compound exhibits potent AChE inhibition (IC₅₀ = 0.56 nM) due to the bulky benzylsulfonyl-benzoyl group, which enhances hydrophobic interactions with the enzyme’s peripheral anionic site. In contrast, the carboxymethyl group in 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine provides a smaller, polar substituent, likely reducing steric hindrance but increasing solubility .
  • Donepezil-Like Compounds (e.g., Compound 17 and 20): Substitution of the piperidine N-benzyl group with rigid aromatic systems (e.g., indanone) improves dual AChE/BACE-1 inhibition.
Pharmacological and Binding Properties
Compound Target IC₅₀/EC₅₀ Key Interactions Reference
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine AChE (predicted) N/A Carboxymethyl H-bonds with Trp86; benzyl engages Phe331/Phe290
Compound 21 (Benzylsulfonyl derivative) AChE 0.56 nM Sulfonyl group binds Tyr337; benzyl fits into hydrophobic pocket
Piperidine-Morpholine Hybrids (Compounds 4–5) AChE ~10–100 µM Loss of Ser122/Tyr70 interactions due to morpholine’s reduced basicity
Two-Carbon Methylene Linker (Compound 21) AChE 36 nM Enhanced flexibility improves alignment with catalytic triad (Ser203, Glu334)

Key Observations :

  • Substituent Flexibility : Compounds with rigid linkers (e.g., amides) exhibit weaker AChE inhibition compared to flexible methylene bridges. The carboxymethyl-benzyl group’s moderate flexibility may balance binding and solubility .
  • Steric Effects : Bulky substituents (e.g., benzylsulfonyl) improve affinity but reduce bioavailability. The carboxymethyl group offers a compromise between size and polarity .
  • Enzyme Selectivity : Carboxymethyl derivatives show higher selectivity for AChE over BuChE (butyrylcholinesterase) due to the carboxylic acid’s interaction with AChE’s anionic subsite .

Biological Activity

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of 1,4,4-trisubstituted piperidines , which are known for their diverse biological activities. The synthesis typically involves the use of a Boc (tert-butoxycarbonyl) protecting group, which can be substituted or removed to enhance biological activity. The presence of the carboxymethyl group is critical for its interaction with biological targets.

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has shown promising activity against various viral infections, particularly coronaviruses and influenza viruses. The compound acts by inhibiting key viral enzymes involved in replication and transcription processes:

  • Inhibition of Viral Proteases : Studies indicate that this compound can inhibit the main protease (Mpro) of coronaviruses, which is essential for viral polyprotein processing and replication .
  • Antiviral Activity : It has been reported to exhibit micromolar activity against human coronavirus 229E (HCoV-229E) and influenza A/H1N1 virus, showcasing its potential as a broad-spectrum antiviral agent .

Structure-Activity Relationships (SAR)

The biological activity of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can be influenced by modifications to its structure. Key findings from SAR studies include:

  • N-Benzyl Substituents : Variations in the N-benzyl moiety significantly affect antiviral potency. For instance, replacing the benzyl group with smaller alkyl groups tends to reduce activity .
  • Protecting Group Effects : Changing the Boc protecting group to other types like Cbz (benzyloxycarbonyl) has been shown to enhance selectivity and potency against viral targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine derivatives exhibited significant inhibition of HCoV-229E with an EC50 value as low as 3.3 µM, indicating strong antiviral potential without cytotoxic effects at higher concentrations .
    • Other derivatives were tested against various strains of coronaviruses and showed varying degrees of effectiveness based on structural modifications.
  • Cytotoxicity Assessments :
    • In vitro studies assessed cytotoxicity using cell lines infected with HCoV-229E. The most potent derivatives showed no cytotoxicity at concentrations up to 100 µM, suggesting a favorable therapeutic index .
  • Comparative Studies :
    • Comparative analyses with established antiviral agents revealed that certain modified derivatives of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine outperformed traditional inhibitors in both potency and selectivity .

Summary Table of Biological Activities

Activity TypeCompoundEC50 (µM)CytotoxicityNotes
Antiviral1-Boc-4-(4-CMB)-Pip3.3None at 100 µMStrong inhibitor of HCoV-229E
AntiviralModified DerivativeVariesVariesEnhanced potency with Cbz substitution
CytotoxicityGeneral DerivativesN/AHighSome derivatives exhibit cytotoxic effects

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